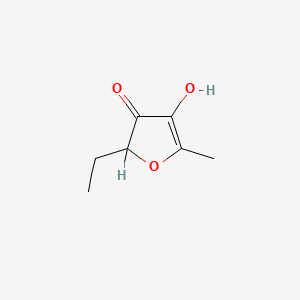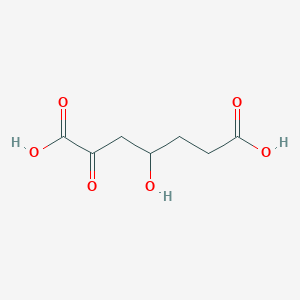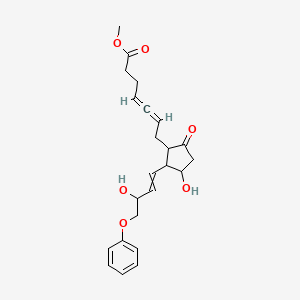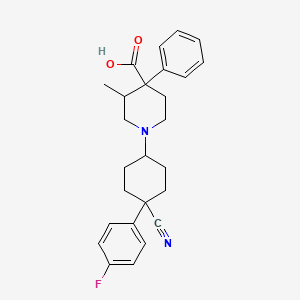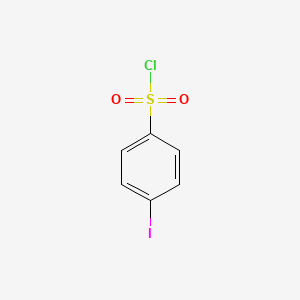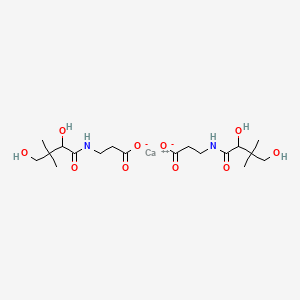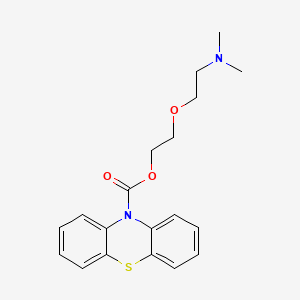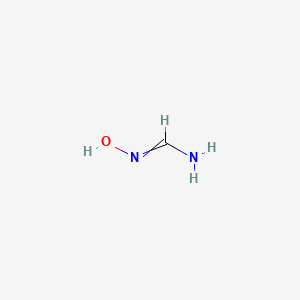![molecular formula C34H76N6O8 B1203086 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine CAS No. 60816-63-9](/img/structure/B1203086.png)
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine is a chemical compound derived from ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is formed by the interaction of ethylenediaminetetraacetic acid with triethylamine in a 1:4 molar ratio. It is used in various scientific and industrial applications due to its ability to bind metal ions and form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid triethylamine salt (1:4) involves the reaction of ethylenediaminetetraacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where ethylenediaminetetraacetic acid is dissolved in water, and triethylamine is added slowly with constant stirring. The reaction is exothermic, and the temperature is maintained at around 25-30°C. The resulting solution is then evaporated to obtain the solid salt.
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid triethylamine salt (1:4) follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH. The product is then purified through crystallization or other separation techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.
Substitution Reactions: The compound can participate in substitution reactions where the triethylamine groups are replaced by other ligands.
Common Reagents and Conditions
Complexation: Metal ions in aqueous solutions are common reagents, and the reactions are typically carried out at neutral to slightly alkaline pH.
Substitution: Various ligands such as amines, phosphines, and thiols can be used under mild conditions.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ethylenediaminetetraacetic acid complexes.
Substituted Derivatives: Products of substitution reactions include derivatives where triethylamine is replaced by other ligands.
科学研究应用
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove metal ions from solutions and to stabilize metal ions in various reactions.
Biology: Employed in biochemical assays to inhibit metalloproteases and to study metal ion-dependent processes.
Medicine: Utilized in formulations for chelation therapy to treat heavy metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
作用机制
The mechanism of action of ethylenediaminetetraacetic acid triethylamine salt (1:4) involves the chelation of metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions and facilitates their removal from solutions.
相似化合物的比较
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt
- Ethylenediaminetetraacetic acid tetrasodium salt
- Ethylenediaminetetraacetic acid calcium disodium salt
Uniqueness
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine is unique due to its specific interaction with triethylamine, which enhances its solubility and stability in organic solvents. This makes it particularly useful in applications where other ethylenediaminetetraacetic acid salts may not be effective.
属性
CAS 编号 |
60816-63-9 |
|---|---|
分子式 |
C34H76N6O8 |
分子量 |
697 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N2O8.4C6H15N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;4*1-4-7(5-2)6-3/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*4-6H2,1-3H3 |
InChI 键 |
JSFDNYJDRDICJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Key on ui other cas no. |
60816-63-9 |
同义词 |
EDTA triethylammonium salt triethylammonium EDTA triethylammonium ethylenediaminetetraacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



